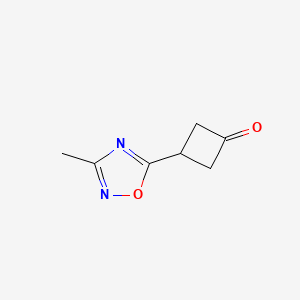

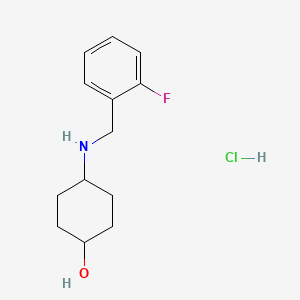

![molecular formula C12H21N3O2 B2612086 [1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester CAS No. 887344-31-2](/img/structure/B2612086.png)

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It is an impurity of Telmisartan , a medication used to treat high blood pressure .

Molecular Structure Analysis

Imidazole, the core structure in this compound, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Synthetic and Crystallographic Studies

One study focuses on the preparation and characterization of a compound through synthetic methods, followed by crystallographic analysis. This research emphasizes the importance of understanding the molecular structure and interactions within crystals, contributing significantly to the development of new materials and the exploration of their properties (Kant, Singh, & Agarwal, 2015).

Catalysis and Chemical Reactions

Another study elaborates on the synthesis and catalytic applications of N-heterocyclic carbene-amide rhodium(I) complexes. These complexes are derived from the reaction of imidazole salts with rhodium, showcasing the compound's versatility in catalysis, particularly in enhancing chemical reactions and processes (Busetto et al., 2011).

Antibacterial Activity

Research on the synthesis of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives highlights the antibacterial potential of these compounds. The study presents a new avenue for the development of antibacterial agents, indicating the broad spectrum of applications for derivatives of the mentioned compound (Prasad, 2021).

Asymmetric Synthesis

The diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, exemplify the application of carbamic acid esters in complex molecule synthesis. This work is crucial for the synthesis of biologically active molecules and the development of pharmaceuticals (Garcia et al., 2006).

Neuroprotective Therapeutics

A novel approach to neuroprotection for Alzheimer's disease treatment involves the synthesis and evaluation of dimethyl-carbamic acid derivatives. These compounds exhibit a multi-target therapeutic approach, providing insights into the potential for developing new treatments for neurodegenerative diseases (Lecanu et al., 2010).

Chemical Synthesis Techniques

Further research includes the efficient synthesis of various compounds starting from basic chemical precursors. These studies contribute to the advancement of chemical synthesis techniques, offering methodologies for producing complex molecules with potential applications in various industries (Vaid et al., 2013).

将来の方向性

Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” in these areas.

特性

IUPAC Name |

tert-butyl N-[1-(1,4-dimethylimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-8-7-15(6)10(13-8)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFMNVSHHSUBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C(C)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,4-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2612010.png)

![3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol](/img/structure/B2612011.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)

![methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2612015.png)

![6-nitro-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2612019.png)

![methyl 5-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2612026.png)